molecular formula C23H24N2O6 B11067779 ethyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

ethyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B11067779
M. Wt: 424.4 g/mol
InChI Key: OSRZBRPKZJTZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate ester linked to a pyrrole ring, which is further substituted with a dimethoxyphenethylamine group. The presence of multiple functional groups, including ester, amine, and methoxy groups, contributes to its diverse chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution with Dimethoxyphenethylamine: The synthesized pyrrole ring is then reacted with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide linkage.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide and ester groups can be reduced to amines and alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The methoxy groups may enhance its lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can be compared with similar compounds such as:

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in having the ethyl ester and dimethoxyphenyl groups but lacks the pyrrole and amine functionalities.

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenethylamine moiety but lacks the ester and pyrrole groups.

The uniqueness of ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C23H24N2O6/c1-4-31-23(28)16-6-8-17(9-7-16)25-21(26)14-18(22(25)27)24-12-11-15-5-10-19(29-2)20(13-15)30-3/h5-10,13-14,24H,4,11-12H2,1-3H3

InChI Key

OSRZBRPKZJTZDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.